Boc-L-beta-homoisoleucine
Description
Properties
IUPAC Name |
(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZYYUYDQRCEO-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) aqueous solutions maintain alkaline conditions (pH 10–12), facilitating amine deprotonation.
-
Protecting Agent : Di-tert-butyl dicarbonate ((Boc)₂O) is added in batches to minimize side reactions.
-
Solvent : Water is the primary solvent due to the amino acid’s solubility, though co-solvents like tetrahydrofuran (THF) enhance (Boc)₂O miscibility.
Procedure
-
Alkaline Dissolution : β-Homoisoleucine is dissolved in 0.005–0.010 M Na₂CO₃/NaOH (pH 10–12).
-
Boc Anhydride Addition : (Boc)₂O is added incrementally at 0–5°C to control exothermicity.
-
Reaction Quenching : Hydrochloric acid (HCl) adjusts the mixture to pH 1–3, protonating the product for extraction.
-
Purification : Organic solvents (e.g., ethyl acetate) extract the Boc-protected product, followed by washing (brine), drying (Na₂SO₄), and crystallization (petroleum ether).
Table 1: Direct Boc Protection Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| pH During Protection | 10–12 | |
| (Boc)₂O Equivalents | 1.2–1.5 | |
| Yield | 75–85% (extrapolated) |
Synthesis of β-Homoisoleucine Followed by Boc Protection
When β-homoisoleucine is unavailable, it must be synthesized before Boc protection. This two-step process involves:
Homologation of L-Isoleucine
L-Isoleucine undergoes side-chain elongation to introduce the β-methyl branch. Common methods include:
Boc Protection of Synthetic β-Homoisoleucine
After homologation, the Boc group is introduced using the conditions in Section 1. Challenges include preserving stereochemistry and minimizing racemization during homologation.
Table 2: Homologation and Protection Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Racemization | Low-temperature reactions |
| Low Homologation Yield | Optimized cyanide stoichiometry |
| Purification Complexity | Chromatographic separation |
Industrial-Scale Optimization
Patents for analogous Boc-protected amino acids (e.g., Boc-L-serine, Boc-L-proline) reveal scalable protocols adaptable to Boc-L-β-homoisoleucine:
Batch Processing
Chemical Reactions Analysis
Types of Reactions: Boc-L-beta-homoisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of free amino acids.
Scientific Research Applications
Peptide Synthesis
Boc-L-beta-homoisoleucine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation into peptide chains, which can enhance the biological activity and stability of the resulting peptides. The Boc protecting group facilitates selective reactions during synthesis, preventing unwanted side reactions at the amino group. Once the desired peptide is formed, the Boc group can be removed under acidic conditions to yield the free peptide .
Case Study: Cyclopolypeptide Synthesis
A study demonstrated the synthesis of a cyclopolypeptide from Citrus medica using Boc-protected dipeptides, including this compound. The synthesized cyclopolypeptide exhibited significant cytotoxic activity against cancer cell lines, highlighting the potential of this compound in developing therapeutic peptides .
Drug Development
In drug development, this compound is utilized to design novel therapeutics, particularly in oncology. Modified peptides incorporating this compound can enhance drug efficacy and specificity by improving interactions with biological targets. The unique structural properties of this compound allow researchers to explore new avenues for therapeutic interventions .
Protein Engineering
Researchers employ this compound to modify proteins, enhancing their stability and activity. This modification is crucial in biotechnological applications where improved protein characteristics are desired. The incorporation of this compound into proteins can lead to enhanced functionality and resistance to degradation .
Analytical Chemistry
This compound finds applications in analytical chemistry, particularly in chromatography techniques used to identify and quantify amino acids in complex mixtures. Its presence can help researchers analyze peptide compositions and monitor synthesis processes effectively .
Bioconjugation
The compound plays a significant role in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules. This property is essential for developing targeted drug delivery systems, where precise control over molecular interactions is necessary .
Mechanism of Action
The mechanism of action of Boc-L-beta-homoisoleucine involves its incorporation into peptide chains during synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free peptide .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between Boc-L-beta-homoisoleucine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
|---|---|---|---|---|
| This compound | 218608-82-3 | C12H23NO4 | 245.32 | Beta-homo branched chain, Boc-protected |
| Boc-L-isoleucine | 13139-16-7 | C11H21NO4 | 231.29 | Standard branched chain, Boc-protected |
| Boc-L-norleucine | 15555 | C11H21NO4 | 231.29 | Linear chain, Boc-protected |
| L-beta-Homoisoleucine HCl | 219310-10-8 | C7H14ClNO2 | 179.65 | Unprotected beta-homo amino acid, hydrochloride salt |
Key Observations:
Boc Protection : Unlike L-beta-homoisoleucine hydrochloride (unprotected), the Boc group enhances solubility in organic solvents, facilitating solid-phase peptide synthesis .
Chain Branching vs. Linearity: Boc-L-norleucine (linear chain) lacks the branched side chain of this compound, leading to differences in hydrophobicity and peptide packing .
Physical and Chemical Properties
- Solubility : The Boc group in this compound improves solubility in dichloromethane and DMF compared to its unprotected counterpart, L-beta-homoisoleucine hydrochloride, which is more water-soluble due to the ionic hydrochloride group .
- Density: this compound has a density of 1.046 g/cm³, higher than linear analogs like Boc-L-norleucine .
Challenges and Considerations
- Synthetic Complexity: Introducing the beta-homo group requires additional steps compared to standard Boc-protected amino acids, impacting cost and scalability .
- Steric Effects: The branched side chain of this compound may reduce coupling efficiency in peptide synthesis compared to linear analogs like Boc-L-norleucine .
Biological Activity
Boc-L-beta-homoisoleucine (Boc-L-β-HIle) is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of Boc-L-β-HIle, including its effects on antimicrobial properties, receptor affinity, and potential therapeutic applications.
Structural Characteristics
Boc-L-β-HIle is characterized by the following structural features:
- Molecular Formula : C12H23NO4
- IUPAC Name : (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid
- CAS Number : 218608-82-3
The compound's unique beta-amino acid structure provides enhanced proteolytic stability compared to traditional alpha-amino acids, making it a valuable component in peptide synthesis and drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of peptides containing Boc-L-β-HIle. A library of α/β-peptides was synthesized, demonstrating that modifications in hydrophobicity and charge significantly influenced their antimicrobial activity. For instance, peptides with increased hydrophobicity showed decreased minimum inhibitory concentration (MIC) values against various pathogens, indicating enhanced antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Selected Peptides Containing Boc-L-β-HIle
| Peptide ID | Structure | MIC (μg/mL) | IC50 (μM) | Hemolysis (%) |
|---|---|---|---|---|
| Peptide 1 | Boc-L-β-HIle + Leu substitution | 5 | 10 | 5 |
| Peptide 2 | Boc-L-β-HIle + Val substitution | 10 | 15 | 8 |
| Peptide 3 | Boc-L-β-HIle + Phe substitution | 2 | 7 | 2 |
These findings suggest that Boc-L-β-HIle can enhance the efficacy of antimicrobial peptides through strategic substitutions that improve hydrophobic interactions.
Opioid Receptor Affinity
In addition to its antimicrobial properties, Boc-L-β-HIle has been investigated for its role in opioid receptor modulation. Analogues of the opioid peptide biphalin, modified with β-amino acids like Boc-L-β-HIle, exhibited significant affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR).
Table 2: Opioid Receptor Affinity of Biphalin Analogues
| Compound ID | MOR Ki (nM) | DOR Ki (nM) | Antinociceptive Effect |
|---|---|---|---|
| Biphalin | 0.5 | 0.7 | High |
| Analogue 1 | 0.72 | 1.1 | Moderate |
| Analogue 2 | >100 | >100 | Low |
The results indicate that modifications using Boc-L-β-HIle can enhance receptor binding affinity and potentially improve analgesic efficacy while also increasing metabolic stability in vivo .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that peptides incorporating Boc-L-β-HIle exhibited enhanced activity against resistant strains of bacteria and fungi. The incorporation of hydrophobic residues significantly improved the peptides' ability to disrupt microbial membranes.
- Analgesic Properties : In vivo assays using the hot plate and tail-flick tests showed that compounds modified with Boc-L-β-HIle produced a significant antinociceptive effect compared to traditional opioids like morphine, suggesting potential applications in pain management therapies .
- Metabolic Stability : Research indicated that peptides containing Boc-L-β-HIle showed increased resistance to enzymatic degradation in human plasma, which is crucial for developing long-lasting therapeutic agents .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
